Cefcapene pivoxil hydrochloride

Catalog No.
S523075
CAS No.
147816-24-8
M.F
C23H32ClN5O9S2
M. Wt
622.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefcapene pivoxil hydrochloride

CAS Number

147816-24-8

Product Name

Cefcapene pivoxil hydrochloride

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride

Molecular Formula

C23H32ClN5O9S2

Molecular Weight

622.1 g/mol

InChI

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1

InChI Key

LUXIJPQYUCFVAL-XRLCNELCSA-N

SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Synonyms

cefcapene pivoxil hydrochloride

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl

Antimicrobial Activity

  • Target Bacteria: Studies investigate CFPN-PI's effectiveness against a range of bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, commonly associated with respiratory tract infections [].
  • Mechanism of Action: Research explores how CFPN-PI inhibits bacterial cell wall synthesis, thereby killing or stopping the growth of susceptible bacteria [].

Source

[] Comparative clinical study of cefcapene pivoxil and cefteram pivoxil in chronic respiratory tract infections by a double-blind method PubMed: )

Treatment of Bacterial Infections

Clinical trials evaluate CFPN-PI's efficacy in treating various bacterial infections, including:

  • Acute Bacterial Rhinosinusitis (ABRS): Research compares CFPN-PI to other antibiotics like amoxicillin-clavulanate in treating ABRS, assessing factors like symptom resolution and eradication of causative bacteria [].
  • Pharyngitis: Studies explore the effectiveness of CFPN-PI against Streptococcus pyogenes, a bacterium causing pharyngitis (strep throat), particularly in children.
  • Chronic Respiratory Tract Infections: Clinical trials investigate CFPN-PI's efficacy against bacterial bronchitis and exacerbations of chronic obstructive pulmonary disease (COPD) [, ].

Pharmacokinetics and Absorption

  • Drug Delivery: Research examines CFPN-PI's absorption and bioavailability (the amount absorbed and reaching the bloodstream) in patients with diarrhea or soft stools.

Source

Study of the absorption of cefcapene pivoxil in patients with infectious disease and soft stool or diarrhea PubMed: )

Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic, specifically designed as a prodrug form of cefcapene. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The compound is characterized by its molecular formula, C23H29N5O8S2HClH2OC_{23}H_{29}N_{5}O_{8}S_{2}\cdot HCl\cdot H_{2}O, and is not water-soluble in its original form but can be converted into a soluble compound through esterification with trifluoroacetic acid. This property allows it to be utilized in various pharmaceutical applications, including susceptibility testing and treatment for certain dermatological conditions such as palmoplantar pustulosis .

Similar to other cephalosporins, cefcapene pivoxil hydrochloride (once activated) inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. This disrupts cell wall formation, leading to bacterial cell death.

As with most antibiotics, cefcapene pivoxil hydrochloride may cause side effects, including gastrointestinal upset, diarrhea, and allergic reactions [].

The primary chemical reaction involving cefcapene pivoxil hydrochloride is its hydrolysis, which occurs in the presence of specific enzymes or acids. Upon hydrolysis, cefcapene pivoxil hydrochloride is converted to its active form, cefcapene, through the action of esterases. This conversion is crucial for its antibacterial activity as it allows the drug to exert its effects on bacterial cells .

Cefcapene pivoxil hydrochloride exhibits significant antibacterial activity against a variety of pathogens. It has been shown to be effective against several strains of bacteria that produce beta-lactamase enzymes, which are typically resistant to many antibiotics. Notably, studies indicate that cefcapene can inactivate class C beta-lactamases, enhancing its efficacy against resistant bacterial strains . Additionally, clinical trials have demonstrated that it can effectively treat infections without causing significant adverse reactions in patients .

The synthesis of cefcapene pivoxil hydrochloride involves several steps:

  • Preparation of Intermediates: The synthesis begins with the formation of key intermediates through various organic reactions.
  • Esterification: The pivotal step involves esterifying the active compound to form the pivalate ester.
  • Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form to enhance stability and solubility.

Different patents detail specific methodologies for synthesizing this compound, emphasizing variations in temperature and reagents used during the process .

Cefcapene pivoxil hydrochloride has several applications in medicine:

  • Antibacterial Treatment: It is primarily used for treating bacterial infections due to its broad-spectrum activity.
  • Dermatological Conditions: Recent studies suggest its potential use in treating skin diseases such as palmoplantar pustulosis .
  • Susceptibility Testing: The compound is also employed in microbiological laboratories to test bacterial susceptibility to antibiotics .

Interaction studies have highlighted that cefcapene pivoxil hydrochloride may interact with various biological systems. For instance, it has been evaluated for its absorption and bioavailability in patients with gastrointestinal conditions. These studies indicate that the compound does not adversely affect absorption rates or efficacy when administered orally . Furthermore, monitoring for adverse drug reactions has shown that while some patients may experience mild reactions like rash or diarrhea, serious adverse effects are relatively rare .

Cefcapene pivoxil hydrochloride shares similarities with other cephalosporins and beta-lactam antibiotics but also exhibits unique properties:

Compound NameGenerationSpectrum of ActivityUnique Features
CefazolinFirstNarrow (primarily Gram+)Often used for surgical prophylaxis
CefuroximeSecondBroad (Gram+ and some Gram-)Better CNS penetration than earlier cephalosporins
CeftriaxoneThirdBroad (including some Gram-)Long half-life; effective against resistant strains
CefcapeneThirdBroad (especially Gram+)Inactivates class C beta-lactamases

Cefcapene pivoxil hydrochloride stands out due to its effectiveness against beta-lactamase-producing bacteria and its specific formulation as a prodrug, which enhances oral bioavailability compared to other cephalosporins .

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

621.1329977 g/mol

Monoisotopic Mass

621.1329977 g/mol

Heavy Atom Count

40

Appearance

Powder

UNII

V16A6AYI9H

Pharmacology

Cefcapene Pivoxil Hydrochloride Hydrate is the hydrate hydrochloride salt form of cefcapene pivalate, a prodrug and third-generation cephalosporin with antibacterial activity. After oral administration of cefcapene pivoxil hydrochloride hydrate the ester bond is cleaved, releasing active cefcapene.

Wikipedia

Cefcapene pivoxil hydrochloride monohydrate
Cefcapene pivoxil hydrochloride

Dates

Modify: 2023-08-15

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